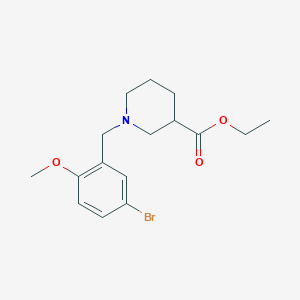

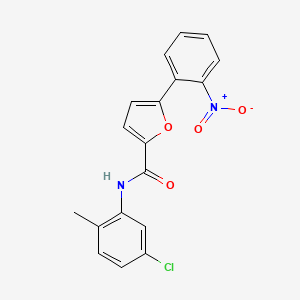

![molecular formula C15H21N3O3S B5049837 N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide](/img/structure/B5049837.png)

N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives involves the condensation of N-substituted piperidones with the appropriate imidazole propyl groups . These intermediates are then reduced to the corresponding targets . The oxime at C-9 is benzoylated to yield the final product .Molecular Structure Analysis

Imidazole is a molecule that can dissolve in water or other polar solvents . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazole derivatives include condensation, reduction, and benzoylation . The condensation of N-substituted piperidones with the appropriate imidazole propyl groups leads to bispidinones . These intermediates are then reduced to the corresponding targets . The oxime at C-9 is benzoylated to yield the final product .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

- Anticancer Activity Imidazole-containing sulfonamides have been investigated for their potential in cancer treatment. For instance, 1-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]methanesulfonamide inhibits the growth of B-cell lymphoma and chronic lymphocytic leukemia cells.

- Derivatives of imidazole, including this compound, exhibit antibacterial and antimycobacterial activities. Researchers have explored their potential in combating infectious diseases .

- Imidazole-containing compounds have shown anti-inflammatory properties. Their modulation of inflammatory pathways makes them relevant for therapeutic interventions .

- Some imidazole derivatives possess antioxidant properties. These molecules scavenge free radicals and protect cells from oxidative damage .

- Imidazole-containing compounds play a role in catalysis and functional materials. Researchers have explored their use in various applications, including solar cells, dyes, and other optical systems .

Antibacterial and Antimycobacterial Properties

Anti-Inflammatory Effects

Antioxidant Activity

Catalysis and Functional Materials

Plant Growth Promotion

These applications highlight the versatility and significance of imidazole-containing sulfonamides in scientific research. Keep in mind that ongoing studies may uncover additional uses for this compound, making it an exciting area of investigation! 🌟 .

Mécanisme D'action

Target of Action

The primary target of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide is the C522 residue of p97 . The p97 protein, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair .

Mode of Action

The compound interacts with its target by covalently binding to the C522 residue of p97 . This interaction inhibits the ATPase activity of p97, disrupting its function and leading to changes in the cellular processes it regulates .

Biochemical Pathways

The inhibition of p97 affects multiple biochemical pathways. Given that p97 is involved in protein degradation, its inhibition can lead to the accumulation of misfolded proteins, triggering the unfolded protein response . Additionally, the disruption of p97’s role in cell cycle regulation and DNA repair can have significant effects on cell proliferation and genomic stability .

Pharmacokinetics

The compound’s solubility and pka, which can influence its absorption, distribution, metabolism, and excretion (adme), have been predicted . The compound’s predicted boiling point is 401.1±28.0 °C, its predicted density is 1.08±0.1 g/cm3, and its predicted pKa is 12.48±0.46 .

Result of Action

The inhibition of p97 by N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-2,3-dimethylbenzenesulfonamide can lead to various molecular and cellular effects. These include the accumulation of misfolded proteins, activation of the unfolded protein response, alterations in cell cycle progression, and potential genomic instability .

Safety and Hazards

Orientations Futures

Imidazole derivatives have been extensively studied due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . Future research may focus on the development of new imidazole derivatives with improved therapeutic properties and fewer side effects.

Propriétés

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-4-methoxy-2,3-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-12-13(2)15(6-5-14(12)21-3)22(19,20)17-7-4-9-18-10-8-16-11-18/h5-6,8,10-11,17H,4,7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHMZMFPCYRSOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NCCCN2C=CN=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

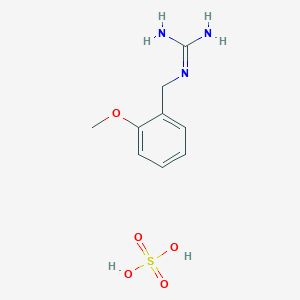

![N'-[4-(aminosulfonyl)benzyl]-N,N-dicyclohexylterephthalamide](/img/structure/B5049771.png)

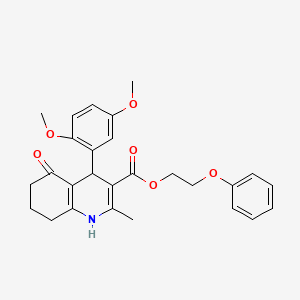

![5-(2,4-dichlorophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5049780.png)

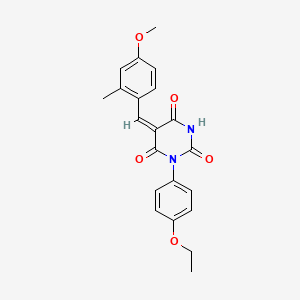

![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B5049800.png)

![1-[4-morpholinyl(phenyl)methyl]-2-naphthol](/img/structure/B5049817.png)

![10-(diphenylmethylene)-4-(1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5049831.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5049846.png)

![7-(2-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5049850.png)

![2,6-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5049854.png)

![2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5049856.png)